molecular formula C13H23N3 B13200787 4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine

4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine

Cat. No.: B13200787
M. Wt: 221.34 g/mol
InChI Key: XNYNFXOEMZXWPW-UHFFFAOYSA-N
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Description

4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine is a synthetic organic compound with the molecular formula C13H23N3 and a molecular weight of 221.34 g/mol . This biochemical features a cyclohexylamine scaffold substituted with a 1-(sec-butyl)imidazole ring, a structure that is of significant interest in medicinal chemistry and neuroscience research . Compounds with similar structural motifs, particularly those combining an amine moiety with nitrogen-containing heterocycles like imidazole, have been investigated for their potential activity within the central nervous system (CNS) . Research into structurally related molecules suggests potential value in exploring targets such as monoamine transporters, which are critical in the regulation of neurotransmitters . The specific stereochemistry and lipophilicity imparted by the sec-butyl group may influence the compound's binding affinity and pharmacokinetic properties, making it a valuable compound for structure-activity relationship (SAR) studies . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and utilize current Safety Data Sheets (SDS) before use.

Properties

Molecular Formula

C13H23N3

Molecular Weight

221.34 g/mol

IUPAC Name

4-(1-butan-2-ylimidazol-2-yl)cyclohexan-1-amine

InChI

InChI=1S/C13H23N3/c1-3-10(2)16-9-8-15-13(16)11-4-6-12(14)7-5-11/h8-12H,3-7,14H2,1-2H3

InChI Key

XNYNFXOEMZXWPW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=CN=C1C2CCC(CC2)N

Origin of Product

United States

Preparation Methods

Cyclization from α-Diketone and Amidine Precursors

One classical approach to substituted imidazoles involves the cyclization of α-diketones with amidines or their equivalents under acidic or neutral conditions.

  • A process described in patent literature for 2-substituted imidazoles involves reacting α-chloroketones with amidines in the presence of a base and inert solvent such as dioxane or tert-butanol at temperatures ranging from 50°C to reflux (~105°C). This method can be adapted to prepare the imidazole core with N-1 substitution by choosing appropriate alkyl amidines or alkylating agents.

  • For example, methyl 1,2-dichlorovinyl ketone derivatives can be reacted with acetamidine or other amidines to yield 4-acetyl-2-substituted imidazoles, which can be further functionalized to introduce the butan-2-yl group.

N-Alkylation of Imidazole Precursors

  • N-Alkylation is a common method to introduce alkyl groups at the N-1 position of imidazoles. This involves reacting the imidazole or its derivatives with alkyl halides or sulfonates under basic conditions.

  • For the butan-2-yl substituent, the corresponding butan-2-yl halide (e.g., butan-2-yl bromide) can be used to alkylate the imidazole nitrogen. The reaction typically employs bases such as cesium carbonate in polar aprotic solvents like acetonitrile, achieving yields around 70% in analogous systems.

Functionalization of Cyclohexan-1-amine Moiety

  • The cyclohexan-1-amine fragment can be introduced either by using cyclohexanone or cyclohexanone derivatives as starting materials or by substitution reactions on preformed imidazole rings.

  • In some synthetic routes, the cyclohexan-1-amine is retained throughout the synthesis or introduced via reductive amination or nucleophilic substitution on halogenated intermediates.

Multicomponent Reactions and Catalysis

  • Recent advances show that multicomponent reactions involving primary amines, aldehydes, and diketones can be catalyzed by metal salts (e.g., iron(III) perchlorate) to efficiently construct heterocyclic frameworks similar to imidazoles.

  • These methods provide improved yields and scalability, with reaction conditions optimized for oxygen availability and temperature control to prevent side reactions and evaporation losses.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome/Yield (%) Notes
1 Preparation of α-chloroketone Acetyl chloride + 1,2-dichloroethylene + AlCl3 Intermediate ketone Controlled temperature 0–60°C
2 Cyclization with amidine Acetamidine, base (NaOAc), solvent (dioxane) 50–80% 50–105°C, inert atmosphere preferred
3 N-Alkylation Butan-2-yl bromide, Cs2CO3, acetonitrile ~70% Room temp to reflux
4 Introduction/retention of cyclohexan-1-amine Reductive amination or substitution on halide Variable Requires optimization per substrate

Analytical and Optimization Considerations

  • Reaction yields and purities depend heavily on solvent choice, temperature control, and catalyst presence.

  • Purification often involves crystallization from mixtures such as acetonitrile/water or methanol/dichloromethane to obtain the pure compound.

  • Scale-up challenges include oxygen availability in oxidation steps and solubility issues, which can be mitigated by reaction condition adjustments.

Summary of Research Discoveries

  • The use of reaction inert solvents like dioxane and tert-butanol with sodium acetate base has been shown to facilitate the efficient preparation of 4-acetyl-2-substituted imidazoles, which are key intermediates.

  • N-Alkylation using cesium carbonate in acetonitrile provides a reliable method for introducing the butan-2-yl group at N-1 of the imidazole ring with good yields.

  • Multicomponent reactions catalyzed by iron salts enable scalable synthesis of heterocyclic systems related to imidazoles, with careful control of oxygen and temperature enhancing yields.

  • Purification protocols involving solvent mixtures and filtration ensure high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives .

Scientific Research Applications

4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving these interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine with structurally related imidazol-2-amine derivatives, focusing on substituents, molecular features, and inferred properties:

Compound Name Substituents Key Structural Features Potential Properties/Applications
4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine (Target) - Butan-2-yl (N1)
- Cyclohexan-1-amine (C2)
- Bicyclic system with flexible cyclohexane
- Chiral centers (cyclohexane and butan-2-yl)
- Enhanced lipophilicity
- Potential for stereoselective interactions in drug design
4,5-Diphenyl-1H-imidazol-2-amine - Phenyl (C4, C5) - Planar aromatic system
- Extended π-conjugation
- Rigid structure suitable for π-π stacking
- Potential fluorescence or optoelectronic applications
1-[(2-Chloro-6-methoxyphenyl)methyl]-4-(4-methoxyphenyl)-1H-imidazol-2-amine - Chloro/methoxy-substituted benzyl (N1)
- 4-Methoxyphenyl (C4)
- Bulky aromatic substituents
- Electron-donating methoxy groups
- Increased steric hindrance
- Potential antimicrobial activity due to halogenation
5-(4-Phenylphenyl)-1H-imidazol-2-amine hydrochloride - Biphenyl (C5)
- Hydrochloride salt
- Extended aromaticity
- Ionic form enhances solubility
- Improved solubility in polar solvents
- Candidate for crystallization studies
4-Hydroxybenzoic acid–1H-imidazole (1/1) - Hydroxybenzoic acid (co-crystal) - Hydrogen-bonded network
- Co-crystal system
- Stabilized solid-state structure
- Potential for controlled release formulations

Structural and Functional Analysis

  • Cyclohexane vs. Aromatic Substituents : The target compound’s cyclohexane ring introduces conformational flexibility and chirality, contrasting with rigid aromatic systems in analogs like 4,5-diphenyl-1H-imidazol-2-amine . This flexibility may enhance membrane permeability in biological systems compared to planar analogs.
  • Substituent Effects: The butan-2-yl group at N1 provides moderate steric bulk, which could reduce metabolic degradation compared to smaller alkyl groups.
  • Solubility and Ionicity : Unlike the hydrochloride salt of 5-(4-phenylphenyl)-1H-imidazol-2-amine , the target compound lacks ionic functional groups, suggesting lower aqueous solubility. However, the cyclohexane’s amine group may allow salt formation to modulate solubility.

Biological Activity

4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine, identified by its CAS number 2089609-76-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of 4-[1-(butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine is C₁₃H₂₃N₃, with a molecular weight of 221.34 g/mol. The compound features an imidazole ring, which is known for its role in biological activity, particularly in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Its imidazole moiety can engage in hydrogen bonding and π-stacking interactions, which are crucial for binding to biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-[1-(butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine exhibit significant antimicrobial properties. For instance, a high-throughput screening of chemical libraries revealed that certain imidazole derivatives demonstrated effective inhibition against Mycobacterium tuberculosis (Mtb) with Minimum Inhibitory Concentrations (MICs) below 20 µM . This suggests that the compound may possess similar antimicrobial efficacy.

Cytotoxicity

In addition to its antimicrobial properties, the cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary data indicate that it may exhibit selective cytotoxicity, with IC50 values suggesting effectiveness at low concentrations. For example, related compounds have shown IC50 values in the range of 4.5 to 30 µM against HepG2 liver cancer cells .

Study on Antimicrobial Properties

A study conducted by AbbVie screened over 100,000 compounds and identified several hits with promising activity against Mtb. Among these, derivatives related to the imidazole structure were prioritized for their low cytotoxicity and potent activity . The study emphasized the importance of structural modifications in enhancing biological activity while minimizing toxicity.

Evaluation of Cytotoxic Effects

Another research effort focused on evaluating the cytotoxic effects of various imidazole-based compounds on cancer cell lines. The findings indicated that compounds with similar structural features to 4-[1-(butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine exhibited significant growth inhibition in cancer cells, supporting further investigation into their therapeutic potential .

Table 1: Biological Activity Summary

CompoundActivity TypeMIC (µM)IC50 (µM)
4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amineAntimicrobial<20Not determined
Related Imidazole DerivativeAntimicrobial<20Not determined
Phenylpiperidine DerivativeCytotoxicNot applicable6.3
AminomethylquinoxalineCytotoxicNot applicable7.8

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